molecular formula C26H23N3O9S B2585443 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate CAS No. 851094-05-8

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2585443
CAS No.: 851094-05-8
M. Wt: 553.54
InChI Key: UGUVYEGFGCMWEU-UHFFFAOYSA-N
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Description

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrobenzenesulfonyl group, and a trimethoxybenzoate moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the Nitrobenzenesulfonyl Group: The next step involves the sulfonylation of the pyrazole ring. This is typically done using a sulfonyl chloride derivative, such as 4-nitrobenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Esterification with Trimethoxybenzoic Acid: The final step is the esterification of the sulfonylated pyrazole with 3,4,5-trimethoxybenzoic acid. This can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups can be modified to create derivatives with specific biological activities.

    Medicine: The compound has potential applications in drug discovery and development. Its structure can be optimized to create new therapeutic agents with improved efficacy and safety profiles.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrobenzenesulfonyl group may interact with enzymes or receptors, leading to changes in their activity. The pyrazole ring and trimethoxybenzoate moiety may also contribute to the compound’s overall biological activity by modulating its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate include:

    4-nitrobenzenesulfonyl derivatives: These compounds share the nitrobenzenesulfonyl group and may have similar chemical reactivity and biological activity.

    Pyrazole derivatives: Compounds with a pyrazole ring are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Trimethoxybenzoate derivatives: These compounds contain the trimethoxybenzoate moiety and are used in various applications, including as intermediates in organic synthesis and as potential therapeutic agents.

The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties that are not observed in the individual components.

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O9S/c1-16-24(39(33,34)20-12-10-19(11-13-20)29(31)32)25(28(27-16)18-8-6-5-7-9-18)38-26(30)17-14-21(35-2)23(37-4)22(15-17)36-3/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUVYEGFGCMWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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